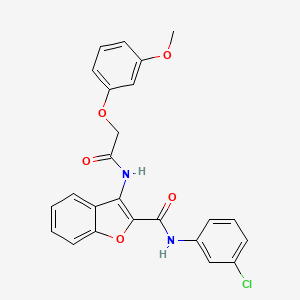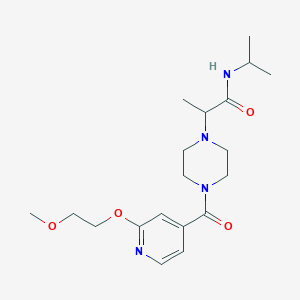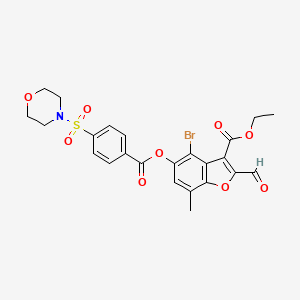![molecular formula C14H13N3O3S B2771536 ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 305854-11-9](/img/structure/B2771536.png)
ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyrrole ring, and a thieno[2,3-d]pyrimidine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, which are types of heterocyclic rings. These rings often contribute to the chemical properties and potential biological activities of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the functional groups, the size and shape of the molecule, and the presence of any charges or polar groups .Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has been explored for its potential in synthesizing various heterocyclic systems. It has been studied for its reactions with different reagents to produce compounds with potential biological activities. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was hydrolyzed and underwent cyclization to yield compounds that were tested against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, demonstrating excellent biocidal properties in some cases (Youssef et al., 2011).
Synthetic Pathways and Heterocyclic Derivatives
The synthesis and reactions of Biginelli compounds, which are closely related to the target compound, have been extensively studied to explore the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These studies show the versatility of such compounds in generating diverse heterocyclic systems, indicating the potential utility of this compound in synthetic organic chemistry and the development of new pharmaceuticals (Kappe & Roschger, 1989).
Cycloaddition Reactions
The compound has been utilized in cycloaddition reactions to generate novel heterocyclic compounds. For example, its use in 1,3-dipolar cycloaddition reactions has led to the synthesis of novel dispiro[Indeno[1,2-b]Quinoxaline-11,3′-Pyrrolizine-2′,2″-[1,3] Thiazolo[3,2-a]Pyrimidine] derivatives, showcasing its utility in creating complex molecular architectures with potential application in drug development and materials science (Ren et al., 2018).
Antimicrobial and Enzyme Assay Studies
Ionic liquid-promoted synthesis using the compound has led to the creation of novel chromone-pyrimidine coupled derivatives, which have been evaluated for their antimicrobial activity. Such studies not only contribute to understanding the compound's potential in medicinal chemistry but also provide insights into the development of new antimicrobial agents with enhanced efficacy and reduced side effects (Tiwari et al., 2018).
Mécanisme D'action
Orientations Futures
The future research on this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. This could involve testing the compound against various biological targets, studying its mechanism of action, and tweaking the synthesis process to improve yield or purity .
Propriétés
IUPAC Name |
ethyl 5-methyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-3-20-14(19)11-9(2)10-12(21-11)15-8-17(13(10)18)16-6-4-5-7-16/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMZJMSYQFXHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)


![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

